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Abstract
FR-58664, also known as FK-664, is a novel cardiotonic agent with positive inotropic and

chronotropic effects. This document provides a comprehensive overview of the available in

vitro characterization of FR-58664, summarizing its pharmacological effects, detailing

experimental methodologies, and visualizing its proposed mechanism of action. The

information presented is compiled from published scientific literature to support further research

and development of this compound.

Introduction
FR-58664, chemically identified as 6-(3,4-Dimethoxyphenyl)-1-ethyl-4-(mesitylimino)-3-methyl-

3,4-dihydropyrimidin-2(1H)-one, has demonstrated significant cardiovascular activity in

preclinical studies. Its primary mechanism of action appears to involve the modulation of

calcium influx in cardiac cells, leading to enhanced contractility and heart rate. Additionally,

there are indications that FR-58664 may possess leukotriene inhibitory properties, suggesting

a broader pharmacological profile. This guide synthesizes the key in vitro findings to provide a

clear understanding of its cellular and molecular effects.
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The in vitro pharmacological effects of FR-58664 are primarily centered on its cardiotonic

activities. Key findings from electrophysiological and isolated tissue studies are summarized

below.

Electrophysiological Effects on Cardiac Tissue
Studies on isolated cardiac preparations have revealed the direct effects of FR-58664 on

myocardial and pacemaker cells.

Table 1: Summary of Electrophysiological Effects of FR-58664 on Guinea Pig Ventricular

Muscle[1]

Parameter Concentration (µmol/L) Observed Effect

Contractile Force > 3 Increase

Time to Peak Tension > 3 Shortening

Action Potential (Early Plateau) > 3 Slight Elevation

Slow Inward Current Not specified No effect

Table 2: Summary of Electrophysiological Effects of FR-58664 on Rabbit Sino-Atrial Node

Pacemaker Cells[1]

Parameter Concentration (µmol/L) Observed Effect

Phase 4 Depolarization 1 - 10 Dose-dependent acceleration

Spontaneous Firing Cycle

Length
1 - 10 Shortening

Comparative Potency
In an ex vivo dog heart-lung preparation, FR-58664 demonstrated significantly higher potency

compared to the known cardiotonic agent, enoximone.

Table 3: Comparative Cardiotonic Potency of FR-58664[2]
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Compound
Effective Concentration for
Cardiac Function
Restoration

Relative Potency

FR-58664 1 µg/mL ~10x

Enoximone 10 µg/mL 1x

Note: Specific IC50, EC50, and Ki values for FR-58664 are not readily available in the public

scientific literature.

Proposed Mechanism of Action
The available data suggests that FR-58664 exerts its cardiotonic effects primarily through the

enhancement of trans-sarcolemmal calcium influx in cardiac myocytes. This is supported by the

observation that its positive inotropic effects are abolished in a low-calcium medium[1]. The

mechanism appears to be independent of the dihydropyridine-sensitive (L-type) calcium

channels, suggesting an interaction with a low-threshold calcium channel population[1].

Furthermore, FR-58664 has been classified as a potential leukotriene inhibitor. Leukotrienes

are inflammatory mediators that can also influence cardiovascular function. Inhibition of the

leukotriene pathway could contribute to the overall cardiovascular effects of FR-58664,

potentially through anti-inflammatory actions or direct effects on vascular tone. However, direct

evidence and quantitative data on its leukotriene-modulating activity are currently lacking in the

reviewed literature.
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Caption: Proposed mechanism of action for FR-58664 in cardiac myocytes.

Experimental Protocols
This section details the methodologies employed in the key in vitro studies cited in this guide.

Electrophysiological Studies in Isolated Cardiac
Tissues[1]

Tissue Preparation:

Guinea pig ventricular papillary muscles and rabbit sino-atrial node preparations were

isolated and placed in a tissue bath.

The preparations were superfused with a modified Tyrode's solution, gassed with 95% O₂

and 5% CO₂, and maintained at a constant temperature.

Electrophysiological Recordings:
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Standard microelectrode techniques were used to record transmembrane action

potentials.

For ventricular muscles, preparations were stimulated at a frequency of 0.5-1.0 Hz.

Contractile force was measured isometrically using a force-displacement transducer.

Voltage Clamp Studies:

A single sucrose gap voltage clamp method was used to measure the slow inward current

in guinea pig papillary muscles.

The holding potential was set at -40 mV.

Drug Application:

FR-58664 was dissolved in a suitable solvent and added to the superfusing solution at

concentrations ranging from 1 to 10 µmol/L.

Experimental Workflow for Electrophysiology
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Caption: Experimental workflow for electrophysiological characterization.

Discussion and Future Directions
The available in vitro data clearly establishes FR-58664 as a potent cardiotonic agent. Its

mechanism of action, involving the enhancement of calcium influx through a pathway distinct

from L-type channels, presents an interesting avenue for the development of novel inotropic
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drugs. The ten-fold higher potency compared to enoximone in a heart-lung model underscores

its potential therapeutic efficacy[2].

However, a significant gap exists in the understanding of its complete pharmacological profile.

The suggestion of leukotriene inhibitory activity warrants further investigation through specific

enzymatic and receptor binding assays to determine IC50 and Ki values. A more detailed

characterization of the specific low-threshold calcium channel subtype modulated by FR-58664

would provide a more precise understanding of its mechanism.

Future in vitro studies should focus on:

Quantitative assessment of FR-58664's inhibitory activity on 5-lipoxygenase and other key

enzymes in the leukotriene synthesis pathway.

Radioligand binding studies to determine its affinity for cysteinyl leukotriene and other

relevant receptors.

Patch-clamp studies on isolated cardiomyocytes to further characterize its effects on specific

ion channels.

Comprehensive phosphodiesterase inhibition profiling to confirm or rule out off-target effects.

Conclusion
FR-58664 is a promising cardiotonic agent with a distinct in vitro pharmacological profile

characterized by positive inotropic and chronotropic effects mediated by enhanced calcium

influx. While the current data provides a strong foundation for its cardiovascular properties,

further in-depth in vitro characterization is necessary to fully elucidate its molecular

mechanisms and potential as a therapeutic agent. The exploration of its hypothesized

leukotriene inhibitory activity could reveal additional therapeutic applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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